3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol
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Overview
Description
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol is an organic compound with the molecular formula C16H26O4 and a molecular weight of 282.38 g/mol . This compound is characterized by its three benzyloxypropoxy groups attached to a propanol backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol typically involves the reaction of 3-(Benzyloxy)propyl 4-toluenesulfonate with 3-(3-(Benzyloxy)propoxy)propan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol undergoes various types of chemical reactions, including:
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving alcohols and ethers.
Medicine: As a building block in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo cleavage in the presence of specific catalysts, leading to the formation of reactive intermediates that can participate in further chemical reactions . The propanol backbone provides a flexible framework for the compound to interact with different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propyl 4-toluenesulfonate: Used as a reagent in the synthesis of 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol.
3-Benzyloxy-1-propanol: An organic building block that undergoes cleavage selectively at the C3-O position.
3,3’-Oxybis(propan-1-ol): A similar compound with two propanol groups connected by an oxygen atom.
Uniqueness
This compound is unique due to its three benzyloxypropoxy groups, which provide multiple sites for chemical modification and functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Properties
Molecular Formula |
C16H26O4 |
---|---|
Molecular Weight |
282.37 g/mol |
IUPAC Name |
3-[3-(3-phenylmethoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C16H26O4/c17-9-4-10-18-11-5-12-19-13-6-14-20-15-16-7-2-1-3-8-16/h1-3,7-8,17H,4-6,9-15H2 |
InChI Key |
ZZESLZPYEYPAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCCCOCCCO |
Origin of Product |
United States |
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